molecular formula C10H5F3N2O2 B8300633 8-Nitro-5-(trifluoromethyl)quinoline CAS No. 316-76-7

8-Nitro-5-(trifluoromethyl)quinoline

Cat. No. B8300633
CAS RN: 316-76-7
M. Wt: 242.15 g/mol
InChI Key: GCORMZQIMMLJOL-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 10 general procedure 20, 2-nitro-5-(trifluoromethyl)aniline (1.0 g, 4.85 mmol), glycerol (1.4 g, 15.0 mmol) and 3-nitrobenzenesulfonic acid sodium salt (1.42 g, 6.31 mmol) gave the title compound (820 mg, 80%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].O[CH2:16][CH:17]([CH2:19]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O>>[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([C:11]([F:12])([F:13])[F:14])=[C:7]2[C:5]=1[N:6]=[CH:19][CH:17]=[CH:16]2)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
1.42 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C2C=CC=NC12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.